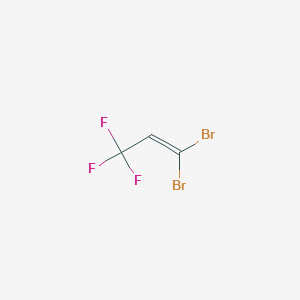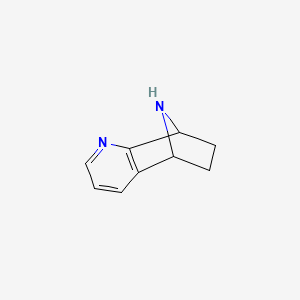
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide is a fluorinated organophosphorus compound It is characterized by the presence of a trifluoroethoxy group and a dioxaphospholane ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide typically involves the reaction of 2,2,2-trifluoroethanol with a suitable phosphorus-containing precursor under controlled conditions. One common method includes the use of phosphorus trichloride and a base to facilitate the formation of the dioxaphospholane ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can yield different phosphorus-containing products.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acids, while substitution reactions can produce a variety of substituted dioxaphospholane derivatives.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide exerts its effects involves the interaction of its reactive phosphorus center with various molecular targets. The trifluoroethoxy group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical transformations. The dioxaphospholane ring structure provides stability and specificity in its reactions.
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethoxy)propionitrile: Another fluorinated compound with similar reactivity but different applications.
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds share the trifluoroethoxy group but have different core structures and reactivity profiles.
Uniqueness
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide is unique due to its combination of a trifluoroethoxy group and a dioxaphospholane ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.
Properties
Molecular Formula |
C4H6F3O4P |
|---|---|
Molecular Weight |
206.06 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethoxy)-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C4H6F3O4P/c5-4(6,7)3-11-12(8)9-1-2-10-12/h1-3H2 |
InChI Key |
NYGFLHQWSWRNIP-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(=O)(O1)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)

![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)






![tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate](/img/structure/B12090157.png)



